1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the dihydropyridazine family. Its molecular formula is C21H18F4N2O3, with a molecular weight of approximately 366.32 g/mol. The compound features a pyridazine ring, a carboxamide group, and multiple fluorinated substituents, including trifluoromethoxy and fluorobenzyl groups. These structural characteristics suggest significant potential for biological activity, particularly as an inhibitor of phosphodiesterase 2A, which is relevant in therapeutic contexts such as cognitive enhancement and neuroprotection.
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide typically involves several steps:
These methods highlight the compound's synthetic complexity and offer pathways for structural modifications to enhance its efficacy and selectivity.
The molecular structure of 1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide includes:
The compound undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity:
These reactions facilitate modifications that can enhance or alter the biological activity of the compound.
1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide acts primarily as a selective inhibitor of phosphodiesterase 2A. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues.
This mechanism suggests potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.
The compound has been characterized using various analytical techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .
The primary application of 1-(3-fluorobenzyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide lies in pharmacology:
Its unique structural features make it a candidate for further development in therapeutic contexts related to cognitive enhancement and neuroprotection.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4